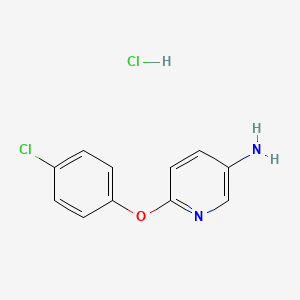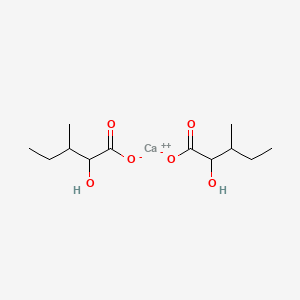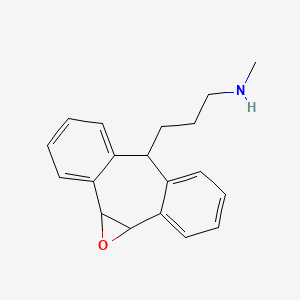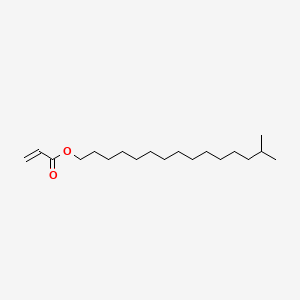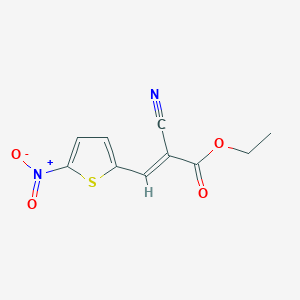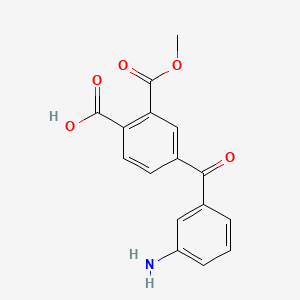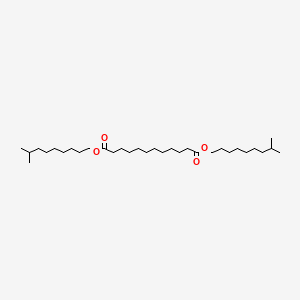
1H-Pyrazolo(4,3-g)quinazolin-5-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-g]quinazoline-5-thiol is a heterocyclic compound that features a fused ring system combining pyrazole and quinazoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazole derivatives with quinazoline precursors under specific conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and high-throughput screening can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the quinazoline ring, leading to partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used under controlled conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced quinazoline derivatives, and various substituted pyrazoloquinazolines.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-g]quinazoline-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring system.
Uniqueness: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
81237-60-7 |
|---|---|
Fórmula molecular |
C9H6N4S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
1,2-dihydropyrazolo[4,3-g]quinazoline-5-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-6-1-5-3-12-13-7(5)2-8(6)10-4-11-9/h1-4,12-13H |
Clave InChI |
BQXRYZYCCIPRBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=NC2=S)C=C3C1=CNN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




